![molecular formula C18H19N3O4S B2736320 (E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396892-08-2](/img/structure/B2736320.png)

(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

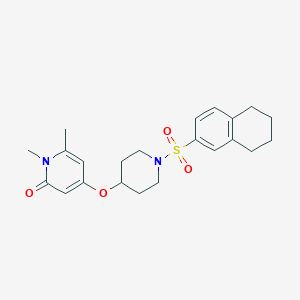

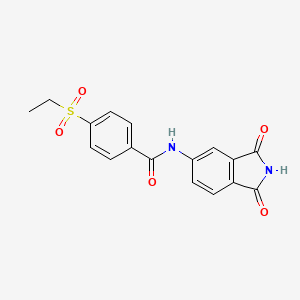

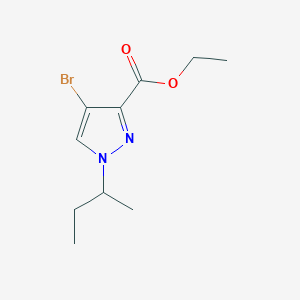

The compound “(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a furan ring, an acryloyl group, a tetrahydrothiazolo[5,4-c]pyridine ring, and a tetrahydrofuran-2-carboxamide group .

Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the substrate 2-furanacrylamide. The organic solvents were removed by vacuum distillation. Crude products were purified by gel column chromatography and finally recrystallized to obtain the title compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The C7–N1 distance is 1.149 (3) Å, which indicates a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° are almost in a straight line .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of several reactive functional groups. The furan ring, in particular, is known to be reactive and can undergo a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the furan ring could influence its reactivity and solubility .Applications De Recherche Scientifique

Dye Synthesis and Fabric Coloring

- Dye Development for Polyamide Fabrics : This compound has been explored in the synthesis of monoazo dyes, which are suitable for coloring polyamide fabrics. These dyes, characterized by their tristimulus colorimetry, offer potential in textile applications (Barni et al., 1985).

Heterocyclic Compound Synthesis

Synthesis of Pyrrole Chalcone Derivatives : The compound has been used in the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative. This synthesis involves aldol condensation, indicating the compound's utility in organic chemistry and medicinal research (Singh et al., 2014).

Building Block for Azole, Pyrimidine, Pyran, and Furan Derivatives : It has been used as a versatile building block for synthesizing various heterocyclic systems, including azole, pyrimidine, pyran, and furan derivatives. These systems have potential applications in pharmaceutical and chemical research (Farag et al., 2011).

Potential Biological Activities

Exploration in Anti-inflammatory Agents : Some derivatives synthesized using this compound have shown promising anti-inflammatory activity, comparable to Prednisolone®. This suggests potential applications in the development of new anti-inflammatory drugs (Amr et al., 2007).

Antimicrobial Evaluation : Novel derivatives synthesized from this compound have been evaluated for their antibacterial and antifungal properties. This highlights its significance in the search for new antimicrobial agents (Elgemeie et al., 2017).

Food Industry Applications

- Mitigating Acrylamide and Furan in Food : Research involving furan derivatives, like the one , has contributed to strategies for reducing harmful compounds like acrylamide and furan in food products. This is crucial for food safety and health regulations (Anese et al., 2013).

General Chemical Research

- Catalytic and Synthetic Chemistry : The compound has been used in various synthetic pathways, demonstrating its utility in catalytic and synthetic chemistry. This includes the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, indicating its versatility in chemical syntheses (Youssef et al., 2012).

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling this compound. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c22-16(6-5-12-3-1-9-24-12)21-8-7-13-15(11-21)26-18(19-13)20-17(23)14-4-2-10-25-14/h1,3,5-6,9,14H,2,4,7-8,10-11H2,(H,19,20,23)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHADFNIBKVFPN-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B2736238.png)

![4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2736242.png)

![2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline](/img/structure/B2736245.png)

![N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide](/img/structure/B2736253.png)